tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
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Overview
Description
tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[221]hept-2-ylcarbamate hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the bicyclic core through a series of cyclization reactions. The key steps include:
Formation of the Bicyclic Core: This can be achieved through a [2+2] cycloaddition reaction, which forms the bicyclo[2.2.1]heptane structure.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the carbamate group.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the structure-activity relationships of bicyclic compounds.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- rac-tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate
Uniqueness
tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclic core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPSFKVOJMISH-RVKMJUHISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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